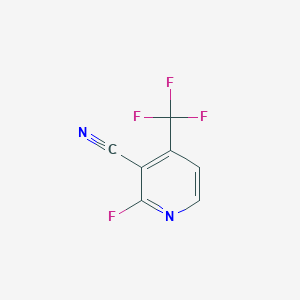

2-Fluoro-4-(trifluoromethyl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWKZIMXHKBCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Trifluoromethyl Nicotinonitrile

De Novo Synthesis Strategies and Precursor Chemistry

De novo strategies focus on constructing the core heterocyclic structure from simpler, non-cyclic starting materials. This approach offers the flexibility to introduce the required substituents at an early stage by carefully selecting the building blocks.

The construction of the nicotinonitrile skeleton often relies on annulation reactions, where a new ring is formed onto a pre-existing molecular fragment through the formation of two new bonds. scripps.edu These methods are powerful for creating cyclic molecules from acyclic units in a single, efficient process. scripps.edu Strategies such as the aza-Robinson annulation, which involves a conjugate addition followed by an intramolecular aldol (B89426) condensation, can be adapted to produce highly substituted nitrogen-containing heterocycles. nih.gov For the synthesis of a nicotinonitrile derivative, this would typically involve the reaction of precursors that can ultimately provide the three carbon atoms and the nitrogen atom of the pyridine (B92270) ring.

While specific examples leading directly to 2-Fluoro-4-(trifluoromethyl)nicotinonitrile are not prevalent, the general principles of pyridine ring synthesis through cycloaddition reactions are well-established. baranlab.org For instance, transition-metal-mediated [2+2+2] cycloadditions of alkynes and nitriles offer a convergent route to polysubstituted pyridines. researchgate.net A hypothetical approach could involve the cycloaddition of a trifluoromethyl-substituted alkyne with another alkyne and a cyanating agent to form the desired substituted pyridine core.

Table 1: Overview of Annulation and Cyclization Strategies

| Strategy | Description | Key Features | Potential Precursors for Target Molecule |

| Aza-Robinson Annulation | A two-step sequence involving a conjugate addition (Michael reaction) followed by an intramolecular aldol condensation to form a nitrogen-containing ring. nih.gov | Builds a new heterocyclic ring onto an existing structure. | A trifluoromethyl-substituted vinyl ketone and a suitable nitrogen-containing Michael donor. |

| [2+2+2] Cycloaddition | A transition-metal-catalyzed reaction combining two alkyne molecules and one nitrile molecule to form a substituted pyridine ring. researchgate.net | High atom economy; allows for convergent synthesis. | Trifluoromethyl-substituted alkynes, acetylene (B1199291) derivatives, and a cyanide source. |

| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile. Aza-Diels-Alder reactions using imines can form dihydropyridines, which are then oxidized. | Forms a six-membered ring in a stereospecific manner. | A 1-aza-diene bearing a trifluoromethyl group reacting with a suitable dienophile. |

Condensation Reactions for Pyridine Ring Construction

Condensation reactions are a cornerstone of pyridine synthesis, involving the combination of carbonyl compounds with an ammonia (B1221849) source to build the heterocyclic ring. baranlab.orgacsgcipr.org These multicomponent reactions (MCRs) are highly valued for their efficiency in constructing complex molecules from simple, readily available starting materials. acsgcipr.orgacs.org

The Hantzsch pyridine synthesis, for example, is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. baranlab.orgstudylib.net Modifications of this method could be envisioned to produce the target molecule by using a trifluoromethyl-containing β-dicarbonyl compound. Similarly, the Guareschi-Thorpe reaction provides a direct route to pyridines without the need for a separate oxidation step. acsgcipr.org These approaches offer a direct pathway to the aromatic pyridine ring by eliminating small molecules like water or alcohols. acsgcipr.org

Table 2: Common Condensation Reactions for Pyridine Synthesis

| Reaction Name | Description | Typical Reactants |

| Hantzsch Synthesis | A multicomponent reaction that typically yields a dihydropyridine intermediate, which requires subsequent oxidation. baranlab.org | Aldehyde, β-ketoester (2 equiv.), ammonia source. |

| Guareschi-Thorpe Synthesis | Condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a 2-pyridone, which can be further functionalized. acsgcipr.org | Cyanoacetamide, 1,3-dicarbonyl compound, base. |

| Bohlmann-Rahtz Synthesis | Condensation of an enamine with an α,β-unsaturated carbonyl compound (ynamine) to form a pyridine derivative directly. acsgcipr.org | Enamine, ynamine. |

| Kröhnke Synthesis | A multi-step reaction starting from a pyridine derivative to synthesize more complex pyridines. acsgcipr.org | Pyridinium ylides, α,β-unsaturated carbonyl compounds. |

Utilization of Halogenated Pyridine Precursors for Fluorination

A highly effective and common industrial strategy involves starting with a pre-formed, halogenated pyridine ring and performing a halogen exchange (Halex) reaction. This method is particularly useful for introducing fluorine at the 2-position of the pyridine ring. The process would begin with a precursor such as 2-chloro-4-(trifluoromethyl)nicotinonitrile.

This chloro-substituted intermediate can be subjected to nucleophilic aromatic substitution with a fluoride (B91410) source. Anhydrous potassium fluoride (KF) is a common reagent for this transformation, often used in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The reaction may also be facilitated by phase-transfer catalysts to enhance the reactivity of the fluoride salt. This chlorine-for-fluorine exchange is a well-documented method for preparing 2-fluoropyridine (B1216828) compounds. googleapis.com The presence of electron-withdrawing groups, such as the trifluoromethyl and cyano groups on the ring, activates the 2-position toward nucleophilic attack, making this substitution reaction particularly efficient.

Functionalization and Derivatization from Existing Nicotinonitrile Cores

This second major approach begins with a simpler, pre-formed nicotinonitrile or pyridine ring, which is then elaborated through the sequential introduction of the fluoro and trifluoromethyl substituents.

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring is a critical transformation in medicinal chemistry due to the unique properties this group imparts, such as increased metabolic stability and lipophilicity. mdpi.comnih.govmdpi.com For a pre-existing 2-fluoronicotinonitrile core, several methods can be employed for trifluoromethylation.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool. mdpi.com A precursor such as 2-fluoro-4-iodonicotinonitrile (B8815125) could be coupled with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent) in the presence of a copper or palladium catalyst.

Alternatively, radical trifluoromethylation methods have gained prominence. Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or zinc(II) bis(trifluoromethanesulfinate) (Zn(SO2CF3)2, Baran's reagent) can generate the trifluoromethyl radical (•CF3), which can then add to the heterocyclic ring. The regioselectivity of this addition would be a critical consideration. Electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (Togni's reagents) or trifluoromethyl-dibenzofuranium salts, offer another pathway, although these are typically more effective on electron-rich aromatic systems. illinois.edu

Direct C–H fluorination represents an atom-economical approach to installing fluorine onto a pyridine ring. orgsyn.org This strategy avoids the need to pre-install a leaving group (like a halogen) at the target position. The selective fluorination of a 4-(trifluoromethyl)nicotinonitrile (B82138) precursor would be required to produce the final product.

Electrophilic fluorinating agents are commonly used for this purpose. Selectfluor® (F-TEDA-BF4) is a widely employed N-F reagent that can fluorinate a range of substrates under relatively mild conditions. nih.govorganic-chemistry.org The regioselectivity of the reaction is highly dependent on the electronic properties of the substituents already present on the pyridine ring. nih.gov The electron-withdrawing nature of both the trifluoromethyl and cyano groups would deactivate the ring toward electrophilic attack, making this a challenging transformation. However, under forcing conditions or with appropriate catalysis, direct C-H fluorination at the 2-position could be achieved. Another approach involves the use of silver(II) fluoride (AgF2), which has been shown to be effective for the site-selective C-H fluorination of pyridines adjacent to the nitrogen atom. orgsyn.org

Table 3: Reagents for Functionalization Reactions

| Functionalization | Reagent Class | Specific Example(s) | Reaction Type |

| Trifluoromethylation | Nucleophilic CF3 Source (with catalyst) | TMSCF3 (Ruppert-Prakash reagent) | Cross-coupling |

| Trifluoromethylation | Radical CF3 Source | CF3SO2Na (Langlois' reagent) | Radical Addition |

| Trifluoromethylation | Electrophilic CF3 Source | Togni's Reagents (hypervalent iodine) | Electrophilic Substitution |

| Fluorination | Nucleophilic Fluoride Source | Potassium Fluoride (KF) | Nucleophilic Aromatic Substitution (Halex) |

| Fluorination | Electrophilic Fluoride Source | Selectfluor® (F-TEDA-BF4) | Electrophilic C-H Fluorination |

| Fluorination | Metal Fluoride Reagent | Silver(II) Fluoride (AgF2) | C-H Fluorination |

Catalytic and Advanced Synthetic Protocols

Modern organic synthesis increasingly relies on sophisticated catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The construction of a polysubstituted pyridine ring like that in this compound benefits significantly from these advanced methodologies, which offer alternatives to classical, often harsh, synthetic conditions.

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for constructing complex aromatic systems. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is particularly versatile due to its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. nih.gov

While a specific, documented Negishi coupling for the direct synthesis of this compound is not prominently reported in peer-reviewed literature, the application of this methodology to analogous fluorinated pyridines is well-established. For instance, Negishi and Suzuki couplings have been successfully employed in the synthesis of complex fluoropyridine analogues by coupling halogenated pyridines with appropriate organometallic reagents. nih.govresearchgate.net In one study, the synthesis of 5-fluoroalkylated pyrimidine (B1678525) nucleosides was achieved via a palladium-catalyzed Negishi cross-coupling of an iodinated nucleoside with fluoroalkylzinc bromides. nih.gov

A plausible, though hypothetical, strategy for synthesizing a precursor to the target compound could involve the Negishi coupling of a suitably functionalized organozinc pyridine reagent with a trifluoromethyl-containing coupling partner, or vice versa. More practically, the methodology has been demonstrated in a continuous flow process for the ortho-arylation of 2-fluoropyridine. This involves an initial ortho-lithiation with lithium diisopropylamide (LDA) followed by transmetalation with zinc chloride to form the organozinc reagent, which then undergoes a palladium-catalyzed Negishi coupling with an aryl bromide. ljmu.ac.uk This highlights the potential of the Negishi reaction in functionalizing pre-existing fluoropyridine scaffolds under controlled conditions.

Table 1: Illustrative Negishi Coupling Conditions for Fluoro-Substituted Pyridines This table is based on a published procedure for a related compound and illustrates the methodology's potential.

| Component | Reagent/Condition | Purpose | Reference |

| Starting Material | 2-Fluoropyridine | Pyridine core | ljmu.ac.uk |

| Base/Organometallic Formation | Lithium Diisopropylamide (LDA), then ZnCl₂ | Generates the organozinc nucleophile | ljmu.ac.uk |

| Coupling Partner | Aryl Bromide | Introduces new substituent | ljmu.ac.uk |

| Catalyst | Pd(dba)₂ / SPhos | Catalyzes the C-C bond formation | ljmu.ac.uk |

| Solvent | Tetrahydrofuran (THF) | Reaction medium | ljmu.ac.uk |

| Conditions | 0 °C to 60 °C (Flow Reactor) | Reaction temperature | ljmu.ac.uk |

Base-mediated reactions, often involving organometallic intermediates, are fundamental to the synthesis of heterocyclic rings. These methods can build the pyridine core from acyclic precursors through cyclization and condensation reactions. Organometallic reagents like Grignard or organolithium compounds act as powerful nucleophiles or strong bases to facilitate bond formation. libretexts.org

A direct and highly relevant example is found in the patented synthesis of 4-(trifluoromethyl)nicotinonitrile, the immediate precursor to the target molecule. This process involves a base-mediated cyclization. google.com The reaction condenses 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile in a solvent like methanol (B129727) or ethanol. A strong base, such as sodium methoxide (B1231860) or sodium ethoxide, is then added to catalyze the cyclization and subsequent aromatization to yield the 4-(trifluoromethyl)nicotinonitrile ring system. This method is efficient, with reported yields exceeding 90%. google.com The final step to obtain the target compound would involve a selective fluorination at the 2-position.

Table 2: Base-Mediated Synthesis of 4-(Trifluoromethyl)nicotinonitrile Data extracted from patent literature.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 3-aminoacrylonitrile | Sodium Methoxide | Methanol | 90.6% | google.com |

| 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 3-aminoacrylonitrile | Sodium Ethoxide | Ethanol | 96.7% | google.com |

| 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 3-aminoacrylonitrile | Sodium Hydroxide | Water | 51.6% | google.com |

Visible-light photoredox catalysis has emerged as a powerful and versatile platform for organic synthesis, enabling reactions under exceptionally mild conditions. mdpi.com This methodology is particularly impactful for fluorination and fluoroalkylation reactions, which traditionally require harsh reagents. nsf.gov The process typically involves a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate or reagent to generate highly reactive radical intermediates. amazonaws.com

While a specific protocol for the synthesis of this compound using photoredox catalysis has not been detailed in the literature, the strategy offers a promising hypothetical route for the late-stage fluorination of its precursor. For example, a direct C-H fluorination at the 2-position of 4-(trifluoromethyl)nicotinonitrile could potentially be achieved. Such transformations have been developed for a range of arenes and heteroarenes, using an appropriate photocatalyst (like an iridium complex or an organic dye) and a fluoride source. mdpi.comnsf.gov These reactions proceed via the generation of an electrophilic fluorine radical or through a radical-polar crossover mechanism, where an initially formed radical cation is trapped by a nucleophilic fluoride. amazonaws.com The mild conditions of photoredox catalysis are compatible with a wide array of functional groups, making it an attractive strategy for complex molecules. rsc.org

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that cannot form a classical adduct. wikipedia.org This unquenched reactivity allows them to activate a variety of small molecules, most notably dihydrogen (H₂), and has led to applications in metal-free catalysis. wikipedia.orgnih.gov

In the context of fluorine chemistry, FLP chemistry has been primarily explored for the selective activation of C-F bonds in polyfluorinated compounds rather than for the de novo construction of fluorinated heterocycles. uqiitd.org For example, an FLP system comprising a strong Lewis acid (like B(C₆F₅)₃) and a bulky Lewis base can abstract a fluoride anion from a trifluoromethyl group, generating a difluorocarbocation that can be trapped or further functionalized. This provides a method for the selective monofunctionalization of CF₃ groups, which is a significant synthetic challenge.

Therefore, the direct application of FLP chemistry to synthesize the core structure of this compound is not a conventional or documented approach. The methodology is more relevant for the subsequent modification of the trifluoromethyl group itself, should such a transformation be desired. Its role in the primary synthesis of the fluoropyridine ring remains a subject for future research exploration. unt.edu

Reactivity and Chemical Transformations of 2 Fluoro 4 Trifluoromethyl Nicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) at Pyridine (B92270) Ring Positions

The electron-deficient nature of the pyridine ring in 2-Fluoro-4-(trifluoromethyl)nicotinonitrile, enhanced by the presence of the trifluoromethyl and nitrile substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C-2 position is an excellent leaving group in such reactions, a feature commonly exploited in the synthesis of more complex heterocyclic structures.

The general mechanism of SNAr reactions on pyridines involves the attack of a nucleophile at a carbon atom bearing a good leaving group (in this case, fluoride), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is stabilized by the electron-withdrawing groups. Subsequent expulsion of the leaving group restores the aromaticity of the ring. For pyridine derivatives, nucleophilic attack is favored at the ortho and para positions relative to the ring nitrogen.

In the case of this compound, the fluorine atom is positioned ortho to the ring nitrogen, making it a prime site for nucleophilic displacement. A variety of nucleophiles can be employed in these transformations, leading to a diverse array of substituted pyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary and secondary amines (e.g., aniline, morpholine) | 2-Amino-4-(trifluoromethyl)nicotinonitriles |

| Alkoxides | Sodium methoxide (B1231860), sodium ethoxide | 2-Alkoxy-4-(trifluoromethyl)nicotinonitriles |

| Thiolates | Sodium thiophenoxide | 2-(Arylthio)-4-(trifluoromethyl)nicotinonitriles |

| Carbanions | Malonic esters, organolithium reagents | 2-Alkyl/Aryl-4-(trifluoromethyl)nicotinonitriles |

The synthesis of pirfenidone (B1678446) analogues, which are of interest for their potential therapeutic properties, often utilizes SNAr reactions on similar fluorinated pyridine scaffolds. These syntheses underscore the utility of this reaction in medicinal chemistry for the construction of complex molecular architectures.

Electrophilic Reactions and Ring Functionalization

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups.

Consequently, electrophilic substitution, such as nitration, halogenation, or sulfonation, on the pyridine ring of this compound is challenging and typically requires harsh reaction conditions. If substitution does occur, the directing effects of the existing substituents would influence the position of the incoming electrophile. The pyridine nitrogen directs electrophilic attack to the meta-position (C-3 and C-5). However, both of these positions are already substituted in the parent molecule. Therefore, direct electrophilic substitution on the pyridine ring is unlikely.

Any electrophilic functionalization would likely require prior modification of the molecule to introduce an activating group or employ specialized reaction conditions that can overcome the inherent lack of reactivity.

Transformations Involving the Nitrile Group (e.g., hydrolysis, reduction, derivatization)

The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations to yield different functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Complete hydrolysis yields the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. Partial hydrolysis, which can often be achieved under milder conditions, affords the corresponding amide, 2-Fluoro-4-(trifluoromethyl)nicotinamide. The amide can be a valuable intermediate for further functionalization.

Reduction: The nitrile group can be reduced to a primary amine, yielding (2-Fluoro-4-(trifluoromethyl)pyridin-3-yl)methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting aminomethyl group introduces a new point of diversity for further synthetic modifications.

Derivatization: The nitrile group can also serve as a precursor for the synthesis of other nitrogen-containing heterocycles. For instance, reaction with azides, commonly sodium azide (B81097), can lead to the formation of a tetrazole ring, resulting in 5-(2-Fluoro-4-(trifluoromethyl)pyridin-3-yl)-1H-tetrazole. Tetrazoles are important pharmacophores in medicinal chemistry.

Table 2: Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

| Complete Hydrolysis | Strong acid (e.g., H2SO4) or base (e.g., NaOH), heat | Carboxylic acid |

| Partial Hydrolysis | Mild acid or base, controlled conditions | Amide |

| Reduction | LiAlH4, catalytic hydrogenation | Primary amine (aminomethyl) |

| Tetrazole formation | Sodium azide (NaN3) | Tetrazole |

Reactions of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is known for its high stability and is generally unreactive under many reaction conditions. The carbon-fluorine bonds are exceptionally strong, making the CF3 group resistant to both nucleophilic and electrophilic attack.

Under normal synthetic conditions, including those typically employed for nucleophilic aromatic substitution on the pyridine ring or transformations of the nitrile group, the trifluoromethyl moiety remains intact. This chemical inertness is a key reason for its prevalence in pharmaceuticals and agrochemicals, as it can enhance metabolic stability.

While direct transformation of the CF3 group is challenging, under very harsh conditions, such as treatment with fuming sulfuric acid, it can be hydrolyzed to a carboxylic acid group. However, such conditions would likely lead to the degradation of other functional groups in the molecule. Therefore, for synthetic purposes, the trifluoromethyl group in this compound is considered a stable substituent.

Pathways to Polyannulated and Fused Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of more complex polyannulated and fused heterocyclic systems. The reactivity of both the fluorine atom and the nitrile group can be strategically utilized to construct new rings onto the pyridine scaffold.

One common strategy involves an initial nucleophilic aromatic substitution at the C-2 position, followed by a subsequent intramolecular cyclization reaction involving the nitrile group. For example, reaction with a binucleophile, a molecule containing two nucleophilic centers, can lead to the formation of a fused ring system.

An illustrative pathway could involve the reaction with a nucleophile containing an amino group. The initial SNAr reaction would displace the fluorine atom to form a 2-amino-substituted intermediate. This intermediate could then undergo an intramolecular cyclization, where the newly introduced amino group attacks the nitrile carbon, leading to the formation of a fused pyrimidine (B1678525) or a related heterocyclic ring. The specific outcome would depend on the nature of the nucleophile and the reaction conditions employed.

These types of tandem SNAr/cyclization reactions provide an efficient route to novel and complex heterocyclic frameworks that are of significant interest in materials science and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. ed.ac.uk For 2-Fluoro-4-(trifluoromethyl)nicotinonitrile, ¹H, ¹³C, and ¹⁹F NMR are used to map out the precise connectivity and electronic environment of the atoms.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns are influenced by the adjacent fluorine, trifluoromethyl, and nitrile groups. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would also be a doublet.

¹³C NMR: The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbon atom bonded to the fluorine (C2), the trifluoromethyl group (C4), and the nitrile group (C3) will show characteristic shifts and couplings (J-CF). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govspectralservice.de Two distinct signals are expected: one for the single fluorine atom attached to the pyridine ring and another for the trifluoromethyl group. The chemical shift of the C2-F fluorine will be influenced by its position on the aromatic ring, while the CF₃ group will appear as a singlet, as it has no neighboring fluorine or hydrogen atoms to couple with.

Table 1: Predicted NMR Data for this compound Predicted data based on typical chemical shifts for similar fluorinated pyridine structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.5 | Doublet (d) | H-6 |

| ¹H | ~7.8 | Doublet (d) | H-5 |

| ¹³C | ~160 (d, ¹JCF) | Doublet | C-2 |

| ¹³C | ~140 (q, ²JCF) | Quartet | C-4 |

| ¹³C | ~115 | Singlet | C-3 (CN) |

| ¹³C | ~125 (q, ¹JCF) | Quartet | CF₃ |

| ¹³C | ~152 | Singlet | C-6 |

| ¹³C | ~120 | Singlet | C-5 |

| ¹³C | ~95 | Singlet | CN |

| ¹⁹F | ~ -70 | Singlet | C2-F |

| ¹⁹F | ~ -63 | Singlet | CF ₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. enovatia.comthermofisher.com Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Orbitrap MS are employed for this purpose. nih.gov For this compound (C₇H₂F₄N₂), HRMS is used to confirm the molecular formula by comparing the experimentally measured mass with the theoretically calculated exact mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. enovatia.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₂F₄N₂ |

| Calculated Exact Mass [M] | 190.0157 |

| Calculated Exact Mass [M+H]⁺ | 191.0236 |

| Required Mass Accuracy | < 5 ppm |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. msu.edu

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, strong band around 2230-2240 cm⁻¹ would indicate the stretching vibration of the nitrile (C≡N) group. The C-F bond of the trifluoromethyl group typically shows strong absorptions in the 1100-1300 cm⁻¹ region. The aromatic C-F stretch would appear in the 1200-1300 cm⁻¹ range. Vibrations associated with the substituted pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. jocpr.comvscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is also typically strong and sharp in the Raman spectrum. Aromatic ring vibrations often give rise to distinct Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound Predicted data based on characteristic frequencies for known functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3050-3150 | FT-IR, Raman | Weak-Medium |

| Nitrile (C≡N) Stretch | 2230-2240 | FT-IR, Raman | Strong, Sharp |

| Aromatic Ring (C=C, C=N) Stretch | 1400-1600 | FT-IR, Raman | Medium-Strong |

| C-F Stretch (Aromatic) | 1200-1300 | FT-IR | Strong |

| C-F Stretch (CF₃) | 1100-1300 | FT-IR | Very Strong |

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. The analysis would reveal the planarity of the pyridine ring, the orientation of the trifluoromethyl and nitrile substituents, and how the molecules pack together in the crystal lattice. This data is the gold standard for structural confirmation.

Table 4: Information Obtainable from X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-F, C-C, C≡N). |

| Bond Angles | Angles between three connected atoms, defining the molecular geometry. |

| Intermolecular Interactions | Information on packing forces like π-π stacking or dipole-dipole interactions. |

Chromatographic Techniques (HPLC, GC-MS) for Purity and Separation in Research

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for this compound. nih.gov A UV detector would monitor the elution of the compound, and the purity is determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful technique for separation and identification. lcms.cz The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification. This is particularly useful for identifying volatile impurities in a sample of this compound. nih.gov

Table 5: Typical Chromatographic Methods for Analysis

| Technique | Typical Column | Typical Mobile/Carrier Phase | Detection Method | Application |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis Spectroscopy | Purity assessment, quantification |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Separation and identification of volatile impurities |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, offering insights into the stability, reactivity, and spectroscopic characteristics of a compound. For 2-Fluoro-4-(trifluoromethyl)nicotinonitrile, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can illuminate its fundamental chemical nature. researchgate.net

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor for determining chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

DFT studies also enable the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the energies of the FMOs and include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative DFT Data)

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 6.3 | eV |

| Electronegativity (χ) | 4.35 | eV |

| Chemical Hardness (η) | 3.15 | eV |

| Global Softness (S) | 0.317 | eV⁻¹ |

These theoretical calculations provide a foundational understanding of the molecule's electronic landscape, guiding predictions about its behavior in chemical reactions. emerginginvestigators.org

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, flexibility, and intermolecular interactions. nih.gov

For a relatively rigid molecule like this compound, MD simulations can be employed to explore its rotational and vibrational motions and to understand its interactions with solvent molecules or biological macromolecules. The simulation would typically involve placing the molecule in a box of solvent (e.g., water) and calculating the forces between all atoms over a series of short time steps (femtoseconds).

The primary outputs of an MD simulation are trajectories that describe how the positions and velocities of atoms evolve. Analysis of these trajectories can reveal:

Conformational Preferences: While the pyridine ring is planar, the trifluoromethyl group can rotate. MD simulations can determine the preferred rotational orientation (torsion angle) of the CF3 group relative to the ring and the energy barriers associated with this rotation.

Solvation Structure: The simulation can show how solvent molecules arrange themselves around the solute, identifying key hydrogen bonding or other non-covalent interactions.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the molecule are the most flexible by measuring the fluctuation of individual atoms around their average positions. For this molecule, higher fluctuations might be observed for the atoms of the trifluoromethyl group.

These simulations are particularly valuable in drug discovery for understanding how a ligand might adapt its conformation upon binding to a protein's active site. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computation

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states, and the energy barriers that govern the reaction rate. rsc.orgresearchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution at the C2 position, computational methods can provide a step-by-step understanding of the mechanism.

The process typically involves:

Geometry Optimization: The structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Search: Specialized algorithms are used to locate the transition state, which is a first-order saddle point on the PES. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

For example, in a substitution reaction where the fluorine at C2 is replaced by an amine, DFT calculations could be used to model the formation of the Meisenheimer complex (a key intermediate) and locate the transition states for its formation and subsequent fluoride (B91410) elimination. The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism. nih.gov Computational analysis allows for the exploration of different potential pathways, including desired and undesired side reactions, to explain reaction outcomes and optimize conditions. montclair.edu

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods have become increasingly reliable for predicting spectroscopic properties, which is crucial for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. nih.gov

For this compound, which contains NMR-active nuclei like ¹H, ¹³C, and ¹⁹F, theoretical calculations can predict their chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.net These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

Predicting ¹⁹F NMR chemical shifts can be particularly challenging due to the high sensitivity of the fluorine nucleus to its electronic environment. nih.gov However, computational approaches, sometimes aided by empirical scaling factors derived from a dataset of known compounds, can achieve good accuracy. nih.gov These predictions are invaluable for:

Assigning Signals: In a molecule with multiple distinct fluorine or hydrogen atoms, computational predictions can help assign the correct experimental signal to each specific nucleus.

Structural Elucidation: By comparing the predicted spectrum of a proposed structure with the experimental spectrum, one can confirm or reject the proposed structure.

Understanding Substituent Effects: Calculations can systematically show how changes in molecular structure affect the chemical shifts of nearby nuclei.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Structurally Similar Compound, 2-chloro-4-(trifluoromethyl)pyridine (Illustrative Data)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 153.1 | 152.5 | - | - |

| C3 | 121.5 | 120.8 | 7.85 | 7.79 |

| C4 | 138.9 (q) | 139.2 (q) | - | - |

| C5 | 118.2 | 117.5 | 8.65 | 8.58 |

| C6 | 151.0 | 150.4 | - | - |

(Data based on trends observed for 2-chloro-4-(trifluoromethyl)pyridine in cited literature for illustrative purposes) researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govfrontiersin.org If this compound were the parent compound for a series of analogues with measured biological activity (e.g., enzyme inhibition), a QSAR model could be developed to guide the design of more potent derivatives. nih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related molecules with their corresponding measured activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. frontiersin.org

Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be classified by their dimensionality:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, fractional polar surface area. frontiersin.org

3D Descriptors: Geometrical properties, solvent-accessible surface area.

Feature Selection and Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical equation that correlates them with the observed activity. nih.gov

Model Validation: The model's statistical robustness and predictive power are rigorously assessed using techniques like cross-validation (Q²) with the training set and by predicting the activity of the compounds in the test set (R²pred). nih.gov

A resulting QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(LUMO)

The descriptors in the final model provide insight into the structural features that are important for activity. For instance, a positive coefficient for LogP would suggest that higher lipophilicity is beneficial for activity, guiding chemists to synthesize more lipophilic analogues. researchgate.net

Applications As a Versatile Synthetic Building Block in Organic and Materials Science

Precursor for Advanced Fluorinated Heterocycles

The strategic placement of reactive sites in 2-Fluoro-4-(trifluoromethyl)nicotinonitrile makes it an ideal starting material for the synthesis of advanced fluorinated heterocycles. The fluorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitrile group can undergo a variety of transformations, including cyclization reactions. This dual reactivity allows for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

A notable application of this compound is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These structures are of significant interest due to their diverse biological activities. The synthesis typically involves the reaction of this compound with a primary amine, followed by a cyclization step. The initial nucleophilic substitution of the fluorine atom by the amine is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the fused pyrimidine (B1678525) ring.

For instance, the reaction of this compound with various primary amines can lead to the formation of N-substituted 4-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-amines. The specific reaction conditions and the nature of the primary amine can be varied to produce a library of structurally diverse pyrido[2,3-d]pyrimidines.

Role in the Synthesis of Complex Polycyclic Systems

The utility of this compound extends to the synthesis of more complex polycyclic systems through annulation reactions, where a new ring is fused onto the initial pyridine (B92270) scaffold. The construction of pyrido[2,3-d]pyrimidines is a prime example of such a transformation, resulting in a bicyclic system.

Further elaboration of these bicyclic systems can lead to even more complex polycyclic structures. The functional groups on the newly formed pyrimidine ring can serve as handles for subsequent chemical modifications and ring-forming reactions. This stepwise approach allows for the controlled and predictable synthesis of intricate molecular architectures. The ability to build upon the initial pyridopyrimidine core makes this compound a valuable tool for accessing novel areas of chemical space.

Development of Functionalized Materials and Polymers

While the primary application of this compound reported in the scientific literature is in the synthesis of discrete small molecules, its structural features suggest potential for its use in the development of functionalized materials and polymers. The presence of the highly polarizable trifluoromethyl and nitrile groups can impart unique electronic and physical properties to polymeric structures.

Monomer in Copolymerization Studies

In principle, this compound could serve as a monomer in copolymerization reactions. The nitrile group could potentially be involved in polymerization processes, or the pyridine ring itself could be incorporated into a polymer backbone. The incorporation of such a highly fluorinated, electron-deficient monomer could significantly alter the properties of the resulting copolymer, such as its thermal stability, chemical resistance, and optical and electronic characteristics. However, specific examples of this compound being used as a monomer in copolymerization studies are not extensively documented in publicly available scientific literature.

Intermediates in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The reactive nature of this compound makes it a potentially useful intermediate in DOS strategies. Its ability to undergo various chemical transformations allows for the generation of a wide range of molecular scaffolds from a single starting material.

By systematically varying the reaction partners and conditions, a multitude of derivatives with diverse substitution patterns and stereochemistries can be produced. For example, by employing a range of different nucleophiles to displace the fluorine atom and then subjecting the resulting intermediates to a variety of cyclization or functional group interconversion reactions, a library of compounds with significant scaffold diversity could be assembled. Despite this potential, the specific application of this compound as a key intermediate in large-scale diversity-oriented synthesis campaigns is not widely reported in the current body of scientific literature.

Mechanistic Research into Reactions Involving 2 Fluoro 4 Trifluoromethyl Nicotinonitrile

Detailed Reaction Pathway Delineation

The primary reaction pathway for 2-Fluoro-4-(trifluoromethyl)nicotinonitrile involves nucleophilic aromatic substitution (SNAr). This can proceed through two principal mechanisms: a stepwise mechanism involving a Meisenheimer complex or a concerted (cSNAr) mechanism.

The stepwise mechanism is generally favored for highly activated aromatic systems. researchgate.netnih.gov In this pathway, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is a key feature of the stepwise SNAr reaction. Subsequently, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

The concerted mechanism , on the other hand, does not involve a stable intermediate. Instead, the attack of the nucleophile and the departure of the leaving group occur in a single step through a transition state. nih.gov Computational studies have suggested that for some systems, particularly with less stable potential intermediates, the concerted pathway may be energetically more favorable. nih.gov

The specific pathway followed by this compound in a given reaction will depend on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, strong nucleophiles and polar aprotic solvents typically favor the stepwise mechanism by stabilizing the charged Meisenheimer intermediate.

| Reaction Pathway | Key Features | Influencing Factors |

| Stepwise (Meisenheimer) | Formation of a stable anionic intermediate. | Strong nucleophiles, polar aprotic solvents. |

| Concerted (cSNAr) | Single transition state, no stable intermediate. | Weaker nucleophiles, less polar solvents. |

Characterization of Intermediates and Transition States

In the context of the stepwise SNAr mechanism, the Meisenheimer complex is the crucial intermediate. While direct isolation and characterization of the Meisenheimer complex for this compound are not extensively reported in the available literature, its structure and stability can be inferred from studies on analogous compounds. These complexes are typically characterized by techniques such as NMR spectroscopy, which can detect the upfield shift of aromatic protons and changes in the 13C and 19F NMR spectra upon formation of the sp3-hybridized carbon in the ring. researchgate.netbiophysics.org

Transition states are, by their nature, transient and not directly observable. Their properties are typically investigated through computational methods, such as Density Functional Theory (DFT) calculations. nih.gov These studies can provide insights into the geometry, energy, and electronic structure of the transition state, helping to distinguish between a stepwise and a concerted mechanism. For the concerted pathway, a single transition state would be identified, whereas for the stepwise mechanism, two transition states corresponding to the formation and breakdown of the Meisenheimer complex would be expected.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic studies of SNAr reactions provide valuable information about the reaction mechanism. The rate of substitution is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For reactions of this compound, the reaction rate is expected to be significantly enhanced by the presence of the electron-withdrawing trifluoromethyl and cyano groups, which stabilize the negative charge in the Meisenheimer complex and the transition state.

Kinetic experiments, such as monitoring the reaction progress using spectrophotometry or NMR, can be used to determine the rate law and calculate rate constants. frontiersin.org Thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate (Arrhenius and Eyring plots).

Below is an illustrative table of hypothetical kinetic data for the reaction of this compound with a generic nucleophile, based on typical SNAr reactions.

| Parameter | Value | Significance |

| Rate Constant (k) | Varies with nucleophile and conditions | Indicates the speed of the reaction. |

| Activation Energy (Ea) | Typically moderate for SNAr | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | Positive | Reflects the energy required to reach the transition state. |

| Entropy of Activation (ΔS‡) | Often negative for bimolecular reactions | Suggests a more ordered transition state compared to the reactants. |

Stereochemical Aspects of Reaction Mechanisms

When a nucleophilic attack occurs at a prochiral center or when chiral nucleophiles or catalysts are involved, the stereochemical outcome of the reaction becomes a critical aspect of the mechanism. While the aromatic ring of this compound itself is planar and achiral, stereocenters can be introduced in the product depending on the nature of the nucleophile.

The use of chiral organocatalysts can induce enantioselectivity in reactions involving prochiral nucleophiles. beilstein-journals.orgnih.gov These catalysts can create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. The mechanism in such cases often involves the formation of a chiral complex between the catalyst and one of the reactants, which then directs the stereochemical course of the reaction.

For instance, in asymmetric synthesis, a chiral amine catalyst could form a chiral iminium ion with a prochiral aldehyde, which then acts as the nucleophile. beilstein-journals.org The stereochemistry of the final product would be determined by the facial selectivity of the subsequent reaction with this compound.

Structure Activity Relationship Sar and Structural Design Principles

Impact of Fluorine and Trifluoromethyl Substitution on Molecular Lipophilicity, pKa, and Conformation

The introduction of fluorine and a trifluoromethyl (CF3) group at the C2 and C4 positions of the nicotinonitrile ring, respectively, profoundly alters the molecule's fundamental physicochemical characteristics. These changes are critical in governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

pKa: The basicity of the pyridine (B92270) nitrogen is significantly modulated by the attached substituents. Both the fluorine atom at the C2 position and the trifluoromethyl group at the C4 position are potent electron-withdrawing groups. Their combined inductive and resonance effects decrease the electron density on the pyridine ring and, consequently, lower the pKa of the pyridine nitrogen, making it less basic than unsubstituted nicotinonitrile. This reduction in basicity can be advantageous in drug design, as it can minimize off-target interactions with acidic cellular compartments and reduce the likelihood of metabolic liabilities associated with basic centers. The electron-withdrawing nature of the trifluoromethyl group is particularly strong, with a Hammett constant (σp) of 0.54, indicating a substantial acidifying effect on the pyridine ring. nih.gov

Conformation: While the core nicotinonitrile ring is planar, the rotational barrier of the trifluoromethyl group is relatively low. The fluorine substitution at the C2 position is not expected to induce significant conformational changes in the ring itself. However, the electronic modifications brought about by these substituents can influence the preferred orientation of the molecule within a binding pocket. The electrostatic potential map of the molecule is significantly altered, with a region of negative potential around the nitrile and pyridine nitrogens and the fluorine atom, and a region of positive potential around the CF3 group. These electronic features are key determinants of non-covalent interactions with biological macromolecules.

Table 1: Predicted Physicochemical Properties of Substituted Nicotinonitriles

| Compound | Substituent at C2 | Substituent at C4 | Expected Lipophilicity (logP) Trend | Expected Basicity (pKa) Trend |

|---|---|---|---|---|

| Nicotinonitrile | -H | -H | Baseline | Baseline |

| 2-Fluoronicotinonitrile | -F | -H | Slight Increase | Decrease |

| 4-(Trifluoromethyl)nicotinonitrile (B82138) | -H | -CF3 | Significant Increase | Significant Decrease |

| 2-Fluoro-4-(trifluoromethyl)nicotinonitrile | -F | -CF3 | Highest Increase | Greatest Decrease |

Elucidation of Molecular Interactions with Biological Targets through Chemical Modification and Binding Studies (Non-Clinical)

While specific binding studies for this compound are not extensively detailed in publicly available literature, the potential molecular interactions can be inferred from its structural features and studies on analogous compounds. The nicotinonitrile scaffold is a known pharmacophore that can engage in various non-covalent interactions with protein targets.

The key interaction points of this compound are likely to be:

Hydrogen Bonding: The nitrogen atom of the nitrile group (-C≡N) is a potential hydrogen bond acceptor. The pyridine ring nitrogen can also act as a hydrogen bond acceptor, although its basicity and, therefore, its acceptor strength are reduced by the electron-withdrawing substituents.

π-π Stacking and Hydrophobic Interactions: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor's binding site. researchgate.net The trifluoromethyl group, being lipophilic, can engage in favorable hydrophobic and van der Waals interactions.

Halogen Bonding: The fluorine atom at the C2 position could potentially act as a halogen bond donor or engage in other dipole-dipole interactions, particularly with carbonyl oxygens or other electron-rich functionalities in the binding pocket.

Dipole-Dipole Interactions: The strong dipole moment created by the C-F and C-CF3 bonds can lead to favorable dipole-dipole interactions with polar residues in the target protein.

Chemical modification studies on related heterocyclic compounds often involve systematically altering these key functional groups to probe their importance in binding. For instance, replacing the nitrile group with other hydrogen bond acceptors/donors or modifying the substituents on the pyridine ring can reveal the critical interactions necessary for biological activity.

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The design of this compound is a clear example of rational drug design, where specific structural motifs are chosen to optimize a molecule's properties. The fluorine and trifluoromethyl groups are not merely passive additions; they are strategically placed to modulate reactivity and enhance selectivity.

Modulating Chemical Reactivity: The electron-withdrawing nature of the fluoro and trifluoromethyl substituents deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing groups. The fluorine atom at the C2 position, being a good leaving group in SNAr reactions, makes this position susceptible to displacement by nucleophiles. This inherent reactivity can be exploited for the synthesis of derivatives or can be a factor in the molecule's metabolic profile.

Enhancing Selectivity: Selectivity for a specific biological target over others is a cornerstone of safe and effective therapeutics. The unique electronic and steric profile conferred by the fluorine and trifluoromethyl groups can be instrumental in achieving this.

Steric Hindrance: The trifluoromethyl group is bulkier than a hydrogen or methyl group and can provide steric hindrance that prevents the molecule from binding to the active sites of off-target proteins.

Conformational Rigidity: While not a major effect in this specific molecule, fluorine substitution can sometimes influence molecular conformation, pre-organizing the ligand for a more favorable interaction with the desired target.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. The introduction of the CF3 group can block a potential site of metabolism, thereby increasing the metabolic stability and bioavailability of the compound.

The combination of these effects allows medicinal chemists to fine-tune the properties of the nicotinonitrile core, aiming for a molecule with the desired potency, selectivity, and pharmacokinetic profile.

Computational Docking for Understanding Ligand-Receptor Chemical Binding Modes

Computational docking is a powerful in silico tool used to predict the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.netnih.gov For this compound, molecular docking simulations would be employed to generate and score potential binding poses within a target protein of interest.

The process typically involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (from X-ray crystallography or homology modeling) and generating a low-energy 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm samples numerous possible orientations and conformations.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., Glide energy). researchgate.net The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net

For this compound, docking studies could reveal:

The specific amino acid residues that form hydrogen bonds with the nitrile or pyridine nitrogen.

The nature of the hydrophobic pocket accommodating the trifluoromethyl group.

The role of the C2-fluorine in the binding interaction, such as forming specific contacts with the protein backbone or side chains. nih.gov

These computational insights are invaluable for interpreting structure-activity relationships and for guiding the rational design of new analogues with improved binding affinity and selectivity. nih.gov For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a medicinal chemist might design a new derivative with an additional lipophilic group to fill that space and enhance binding.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-(trifluoromethyl)nicotinonitrile, and what catalysts or conditions are critical for high yield?

- Methodological Answer : The synthesis of fluorinated nicotinonitriles typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile were synthesized via a three-component reaction using ammonium acetate as a catalyst and ethanol as a solvent under reflux (80–90°C, 6–8 hours) . For this compound, a plausible route could involve:

Cyano group introduction : Use Knoevenagel condensation with malononitrile.

Fluorination : Employ selective fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions.

Trifluoromethylation : Utilize CF₃Cu or CF₃I in the presence of a palladium catalyst .

Critical factors : Temperature control (<100°C to avoid decomposition), anhydrous conditions, and stoichiometric ratios (e.g., 1:1.2 for nitrile precursors).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

-

1H/13C NMR : Fluorine substituents induce deshielding; expect distinct splitting patterns. For example, the trifluoromethyl group (CF₃) appears as a quartet in ¹³C NMR (δ ~120–125 ppm), while aromatic protons adjacent to fluorine may show coupling constants (³J₆-F ≈ 8–10 Hz) .

-

19F NMR : A singlet for CF₃ (δ ~-60 to -65 ppm) and a doublet for the ortho-fluoro group (δ ~-110 to -120 ppm) .

-

IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-F stretches) .

Technique Key Peaks/Features ¹H NMR Aromatic H (δ 7.0–8.5 ppm, splitting due to F) ¹³C NMR CF₃ (δ ~120–125 ppm), C≡N (δ ~110–116 ppm) 19F NMR CF₃ (δ ~-60 ppm), F-aryl (δ ~-110 ppm)

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for studying fluorinated heterocycles. Key steps:

Geometry optimization : Use a 6-311++G(d,p) basis set to model the molecule.

Electronic analysis : Calculate HOMO-LUMO gaps to assess reactivity. Fluorine’s electron-withdrawing effect typically lowers LUMO energy, enhancing electrophilicity .

Reactivity prediction : Simulate Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyano group and CF₃-substituted positions may show high electrophilicity.

Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation during the synthesis of fluorinated nicotinonitrile derivatives?

- Methodological Answer :

- Parameter screening : Systematically vary solvent polarity (e.g., DMF vs. ethanol), temperature (40–120°C), and catalyst loading (5–20 mol%) to identify optimal conditions.

- Byproduct analysis : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated products or dimerization byproducts). For example, thermal degradation above 100°C may generate HF or trifluoroacetic acid .

- In-situ monitoring : Employ ReactIR or ¹⁹F NMR to track reaction progress and intermediate stability .

Safety and Handling

Q. What safety protocols are essential when handling this compound, especially regarding inhalation and skin exposure?

- Methodological Answer :

- Engineering controls : Use fume hoods with >100 fpm face velocity and closed-system reactors to minimize airborne exposure .

- PPE : Wear nitrile gloves (≥8 mil thickness), ANSI-approved safety goggles, and flame-resistant lab coats.

- Decomposition risks : Avoid open flames; thermal degradation may release HF gas. Neutralize spills with calcium carbonate or commercial HF binders .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data for fluorinated nicotinonitriles across literature sources?

- Methodological Answer :

- Purity verification : Recrystallize the compound using hexane/ethyl acetate (3:1) and confirm purity via HPLC (≥98% area).

- Crystallographic validation : Compare experimental X-ray diffraction data (e.g., CCDC entries) with computational models to resolve structural ambiguities .

- Solvent effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃); report solvent conditions explicitly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.